

# An In-depth Technical Guide to 5-Bromo-2-(methylsulfinyl)pyridine

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## Compound of Interest

Compound Name: 5-Bromo-2-(methylsulfinyl)pyridine

CAS No.: 1193244-90-4

Cat. No.: B3220238

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of **5-Bromo-2-(methylsulfinyl)pyridine**, a halogenated pyridine derivative with potential applications in medicinal chemistry and materials science. As a Senior Application Scientist, this document synthesizes core chemical data, proven experimental insights, and predictive analysis to support your research and development endeavors.

## Core Chemical Identity and Properties

**5-Bromo-2-(methylsulfinyl)pyridine** is a sulfoxide derivative of a brominated pyridine core. The presence of the bromine atom, the electron-withdrawing methylsulfinyl group, and the pyridine nitrogen atom create a unique electronic and steric environment, making it a valuable intermediate for further chemical modifications.

## Physicochemical Characteristics

The fundamental properties of **5-Bromo-2-(methylsulfinyl)pyridine** are summarized in the table below. These values are crucial for experimental design, including reaction setup,

purification, and analytical method development.

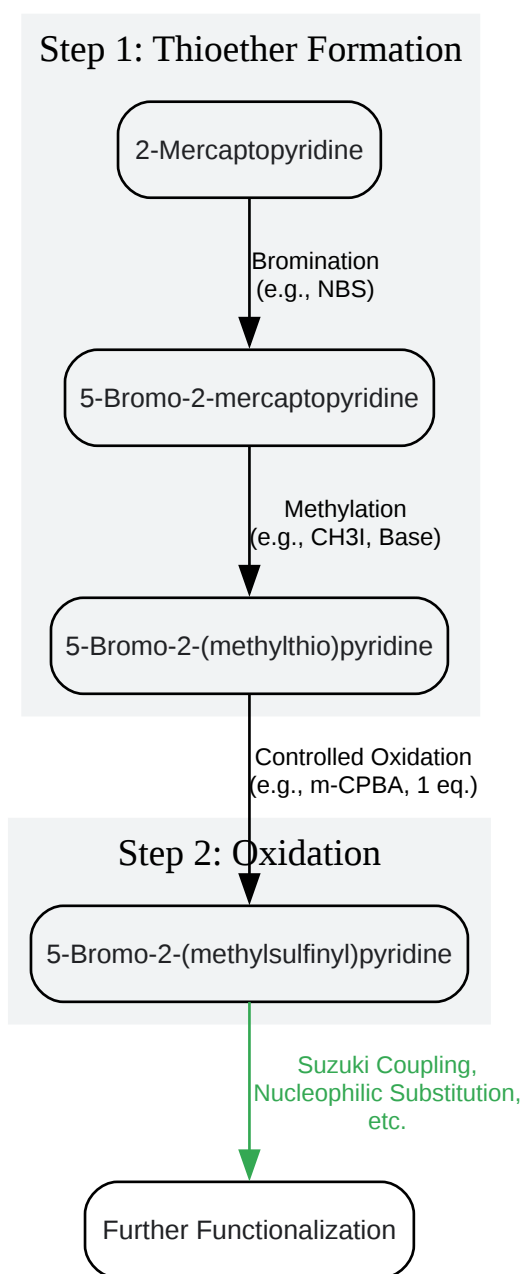
Property	Value	Source
CAS Number	1193244-90-4	[1]
Molecular Formula	C <sub>6</sub> H <sub>6</sub> BrNOS	[1]
Molecular Weight	220.09 g/mol	[1]
Canonical SMILES	CS(=O)c1ccc(Br)cn1	
InChI Key	Not Available	
Appearance	Solid (predicted)	
Solubility	Soluble in organic solvents such as DMSO, DMF, and chlorinated solvents (predicted).	

## Synthesis and Mechanistic Considerations

While specific literature detailing the synthesis of **5-Bromo-2-(methylsulfinyl)pyridine** is not readily available, a highly plausible and efficient route involves the controlled oxidation of its sulfide precursor, 5-bromo-2-(methylthio)pyridine. This method is a standard and reliable transformation in organic synthesis.

## Proposed Synthesis Workflow

The following diagram illustrates the proposed two-step synthesis of **5-Bromo-2-(methylsulfinyl)pyridine** starting from 2-mercaptopyridine.



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Caption: Proposed synthetic workflow for **5-Bromo-2-(methylsulfinyl)pyridine**.

## Detailed Experimental Protocol (Prophetic)

This protocol describes a self-validating system for the synthesis of **5-Bromo-2-(methylsulfinyl)pyridine**. The causality behind each step is explained to ensure reproducibility and understanding.

### Step 1: Synthesis of 5-Bromo-2-(methylthio)pyridine

- **Bromination of 2-Mercaptopyridine:** To a solution of 2-mercaptopyridine in a suitable solvent (e.g., acetonitrile), add N-bromosuccinimide (NBS) portion-wise at 0 °C. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed. The succinimide byproduct is removed by filtration, and the solvent is evaporated under reduced pressure to yield crude 5-bromo-2-mercaptopyridine.
  - **Rationale:** NBS is a mild and selective brominating agent for electron-rich aromatic rings.
- **Methylation:** The crude 5-bromo-2-mercaptopyridine is dissolved in a polar aprotic solvent like dimethylformamide (DMF). A base, such as potassium carbonate ( $K_2CO_3$ ), is added, followed by the dropwise addition of methyl iodide ( $CH_3I$ ). The reaction is stirred at room temperature until complete, as indicated by TLC. The reaction mixture is then partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give 5-bromo-2-(methylthio)pyridine, which can be purified by column chromatography.
  - **Rationale:** The basic conditions deprotonate the thiol, forming a thiolate which is a potent nucleophile for the  $SN_2$  reaction with methyl iodide.

### Step 2: Oxidation to **5-Bromo-2-(methylsulfinyl)pyridine**

- **Controlled Oxidation:** Dissolve the purified 5-bromo-2-(methylthio)pyridine in a chlorinated solvent such as dichloromethane (DCM). Cool the solution to 0 °C in an ice bath. Add one equivalent of a mild oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), portion-wise. The reaction progress is carefully monitored by TLC.
  - **Rationale:** Using one equivalent of the oxidizing agent selectively converts the sulfide to the sulfoxide. Over-oxidation to the sulfone can occur with excess oxidant or higher temperatures.
- **Workup and Purification:** Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate to neutralize the m-chlorobenzoic acid byproduct. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate. After solvent removal, the crude **5-Bromo-2-(methylsulfinyl)pyridine** is purified by flash column chromatography on silica gel.

## Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized **5-Bromo-2-(methylsulfinyl)pyridine**.

### Expected Analytical Data

Technique	Expected Observations
<sup>1</sup> H NMR	Aromatic protons on the pyridine ring with characteristic chemical shifts and coupling constants. A singlet corresponding to the methyl protons of the sulfinyl group.
<sup>13</sup> C NMR	Resonances for the five distinct carbon atoms of the pyridine ring and one for the methyl group.
Mass Spectrometry (MS)	A molecular ion peak corresponding to the calculated molecular weight (220.09 g/mol), with a characteristic isotopic pattern for a bromine-containing compound.
Infrared (IR) Spectroscopy	A strong absorption band characteristic of the S=O stretch in the sulfoxide group (typically around 1050 cm <sup>-1</sup> ).

## General Analytical Protocol

Instrumentation:

- NMR Spectrometer (400 MHz or higher)
- Mass Spectrometer with a suitable ionization source (e.g., ESI or EI)
- FT-IR Spectrometer

Procedure:

- NMR Spectroscopy:

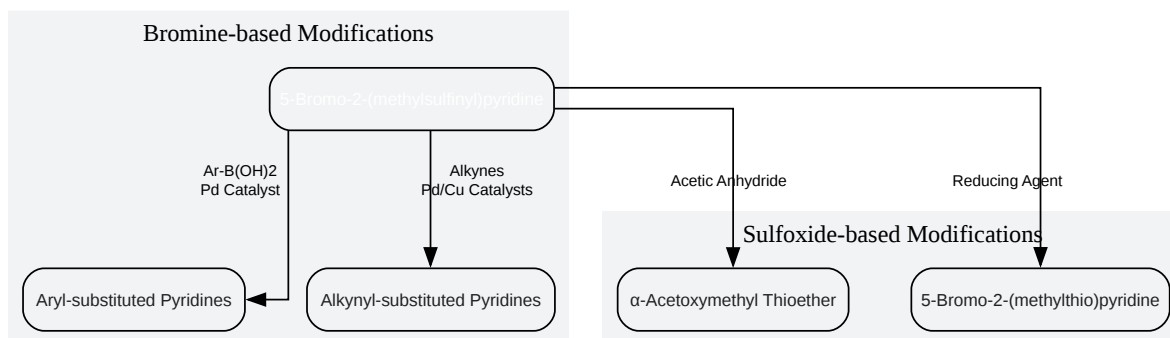
- Prepare a sample by dissolving 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub> or DMSO-d<sub>6</sub>).
- Acquire <sup>1</sup>H and <sup>13</sup>C NMR spectra.
- Process the data, including Fourier transformation, phase correction, and baseline correction.
- Mass Spectrometry:
  - Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
  - Infuse the sample into the mass spectrometer.
  - Acquire the mass spectrum in the appropriate mass range.
- Infrared Spectroscopy:
  - Prepare a KBr pellet or cast a thin film of the sample on a salt plate.
  - Acquire the IR spectrum.

## Applications in Research and Drug Development

Functionalized pyridines are privileged scaffolds in medicinal chemistry due to their ability to form key interactions with biological targets.[2] **5-Bromo-2-(methylsulfinyl)pyridine** serves as a versatile building block for the synthesis of more complex molecules.

## Potential Synthetic Transformations

The reactivity of **5-Bromo-2-(methylsulfinyl)pyridine** allows for a variety of subsequent chemical modifications.



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## Sources

- 1. 1193244-90-4|5-Bromo-2-(methylsulfinyl)pyridine|BLD Pharm [bldpharm.com]
- 2. mdpi.com [mdpi.com]
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